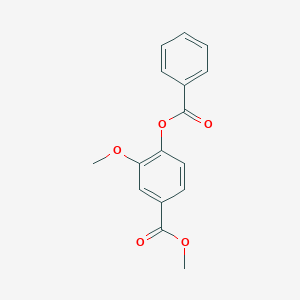![molecular formula C11H11N3OS2 B473497 4-méthyl-N-[5-(méthylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393566-71-7](/img/structure/B473497.png)
4-méthyl-N-[5-(méthylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researches because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de 1,3,4-thiadiazole, y compris notre composé d'intérêt, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Ils peuvent perturber les processus liés à la réplication de l'ADN, inhibant ainsi la réplication des cellules cancéreuses . Cela en fait des produits précieux dans la conception de nouveaux agents antitumoraux.
Propriétés antimicrobiennes
Ces dérivés présentent des activités antimicrobiennes, ce qui signifie qu'ils peuvent être utilisés pour lutter contre les infections bactériennes. Leur capacité à interférer avec la réplication de l'ADN bactérien en fait des candidats pour le développement de nouveaux antibiotiques .
Utilisation antifongique
Les propriétés antifongiques des dérivés de 1,3,4-thiadiazole permettent de les utiliser dans le traitement des infections fongiques. Ils peuvent inhiber la croissance de divers champignons, ce qui est crucial pour les applications médicales et agricoles .
Potentiel antimycobactérien
Les dérivés de thiadiazole se sont avérés prometteurs dans la lutte contre les infections mycobactériennes, telles que la tuberculose. Leur mécanisme d'action comprend l'inhibition de la synthèse de la paroi cellulaire mycobactérienne .
Effets analgésiques et anti-inflammatoires
Ces composés ont des effets analgésiques et anti-inflammatoires documentés, ce qui les rend utiles dans la gestion de la douleur et des états inflammatoires .
Activité du SNC
Les dérivés de 1,3,4-thiadiazole auraient des activités sur le système nerveux central (SNC), notamment des effets antipsychotiques, antidépresseurs et anticonvulsivants. Cela ouvre des possibilités pour leur utilisation dans les troubles psychiatriques et neurologiques .
Mécanisme D'action
The mechanism of action of 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has shown potential as an antimicrobial agent, with studies indicating its efficacy against various bacterial and fungal strains. However, the biochemical and physiological effects of this compound on healthy cells and tissues are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as an anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity to healthy cells and tissues.
Orientations Futures
There are several future directions for the study of 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide. One of the most promising directions is the development of this compound as an anticancer and antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Other potential future directions include the development of new synthesis methods for this compound and the study of its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form 4-methyl-N-(thiocarbamoyl)benzamide. This intermediate is then reacted with methyl iodide to form 4-methyl-N-(methylthiocarbamoyl)benzamide. Finally, the reaction of this intermediate with 2-amino-5-methyl-1,3,4-thiadiazole yields 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide.
Propriétés
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIUDMBRRLQAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

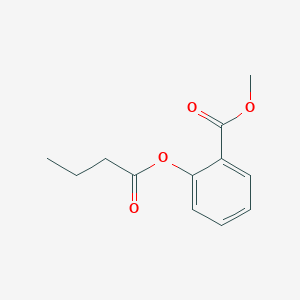

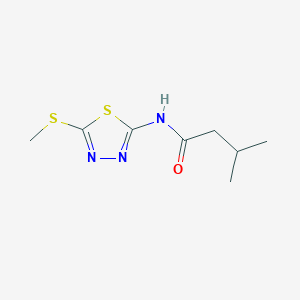
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B473553.png)
![Ethyl 4-[(4-tert-butylphenyl)sulfonylamino]benzoate](/img/structure/B473559.png)

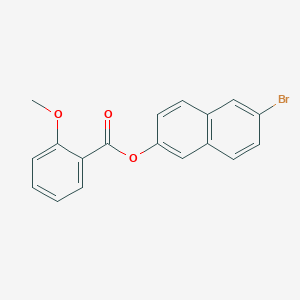

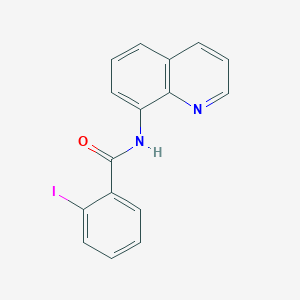
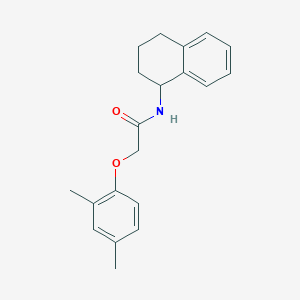

![2-(2,4-dimethylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B473727.png)
![3,4,5-trimethoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473746.png)
